N2-BENZYL-5-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE
Description
N2-BENZYL-5-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with benzyl, chloro, methoxy, and benzenesulfonyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
2-N-benzyl-5-(3-chloro-4-methoxyphenyl)sulfonyl-2-N-ethylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-3-25(13-14-7-5-4-6-8-14)20-23-12-18(19(22)24-20)29(26,27)15-9-10-17(28-2)16(21)11-15/h4-12H,3,13H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBOKLLZYKPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-5-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Chlorination and Methoxylation: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-BENZYL-5-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, sulfonyl chlorides, chlorinating agents, methoxylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N2-BENZYL-5-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-BENZYL-5-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N2-BENZYL-5-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N2-METHYLPYRIMIDINE-2,4-DIAMINE
- N2-BENZYL-5-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N2-PROPYLPYRIMIDINE-2,4-DIAMINE
Uniqueness
N2-BENZYL-5-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
